2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide
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Overview
Description
2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano and methyl groups, a thiazole ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 3-cyano-4,6-dimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and methylation.
Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Coupling Reaction: The pyridine and thiazole intermediates are coupled using a sulfanyl linkage, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole interactions, while the thiazole and pyridine rings can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-acetamide
- 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanyl)-N-thiazol-2-yl-acetamide is unique due to the presence of both the thiazole ring and the acetamide group. This combination enhances its potential for diverse biological activities and makes it a valuable scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-8-5-9(2)16-12(10(8)6-14)20-7-11(18)17-13-15-3-4-19-13/h3-5H,7H2,1-2H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAXVOUTPRTCRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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